molecular formula C18H18N2O5 B2491966 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105241-35-7

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2491966
CAS No.: 1105241-35-7
M. Wt: 342.351
InChI Key: NFWNPAUOXWXYAF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an ethoxyphenoxy group, a furan ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the ethoxyphenoxy intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenated reagent to form the ethoxyphenoxy intermediate.

    Synthesis of the isoxazole ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Coupling of the intermediates: The ethoxyphenoxy intermediate is then coupled with the isoxazole intermediate using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazolines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may yield isoxazolines.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s functional groups may allow for its incorporation into advanced materials with specific properties, such as polymers or nanomaterials.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with specific molecular targets.

    Pharmaceutical Research: The compound may be explored for its potential to modulate biological pathways and serve as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups may allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can be compared with other similar compounds that contain ethoxyphenoxy, furan, and isoxazole groups. Some similar compounds include:

    2-(4-methoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

    2-(4-ethoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide: This compound has a thiophene ring instead of a furan ring, which may influence its reactivity and applications.

    2-(4-ethoxyphenoxy)-N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)acetamide: This compound has a pyridine ring instead of a furan ring, which may alter its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-22-14-5-7-15(8-6-14)24-12-18(21)19-11-13-10-17(25-20-13)16-4-3-9-23-16/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWNPAUOXWXYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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